molecular formula C19H18N2O B1249172 Sorazinone B

Sorazinone B

Cat. No.: B1249172
M. Wt: 290.4 g/mol
InChI Key: JWGCXKPKEBPFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sorazinone B is a pyrazinone-derived natural product isolated from the myxobacterium Sorangium cellulosum strain Soce895, a known producer of the antibiotic thuggacin A . Structurally, it is characterized as a dibenzyl 2(1H)-pyrazinone derivative with a methyl substitution at the C-5 position of the pyrazinone core . Unlike its structural relative Sorazinone A, which is an aromatic diketopiperazine (DKP), this compound lacks the DKP scaffold and instead features a nonaromatic pyrazinone ring . Initial biological evaluations revealed that this compound exhibits weak antimicrobial and cytotoxic activity, contrasting with other pyrazinones that show stronger bioactivity .

Properties

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

3,6-dibenzyl-5-methyl-1H-pyrazin-2-one

InChI

InChI=1S/C19H18N2O/c1-14-17(12-15-8-4-2-5-9-15)21-19(22)18(20-14)13-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,21,22)

InChI Key

JWGCXKPKEBPFNG-UHFFFAOYSA-N

SMILES

CC1=C(NC(=O)C(=N1)CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

CC1=C(NC(=O)C(=N1)CC2=CC=CC=C2)CC3=CC=CC=C3

Synonyms

sorazinone B

Origin of Product

United States

Chemical Reactions Analysis

Functional Group Transformations

Pyrazinones undergo regioselective modifications due to electron-deficient aromatic systems:

Halogenation

3,5-Dihalo-pyrazinones (e.g., 3,5-dichloro derivatives) serve as intermediates for cross-coupling reactions. Hoornaert’s method uses oxalyl chloride/bromide to install halogens .

Oxidation/Reduction

  • Oxidation : Pyrazinones oxidize to pyrazine-N-oxides under mild conditions (e.g., H₂O₂/AcOH) .

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the ring to piperazinones .

Cross-Coupling Reactions

Sorazinone B’s halogenated analogs participate in metal-catalyzed reactions:

Reaction Type Conditions Application Yield Reference
Suzuki-Miyaura Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CAryl/heteroaryl introduction at C-565–90%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CAmination at C-350–75%

Cycloaddition Reactions

Pyrazinium-3-olates, derived from this compound analogs, undergo 1,3-dipolar cycloadditions with dipolarophiles (e.g., alkenes, alkynes) :

Example :

Pyrazinium 3 olate+DMAD3 8 Diazabicyclo 3 2 1 octanone(70% yield)[5]\text{Pyrazinium 3 olate}+\text{DMAD}\rightarrow \text{3 8 Diazabicyclo 3 2 1 octanone}\quad (70\%\text{ yield})[5]

Biological Activity and SAR Insights

While this compound’s specific bioactivity is understudied, pyrazinones exhibit:

  • Antiviral activity : Favipiravir analogs inhibit RNA polymerase .

  • Enzyme inhibition : Thrombin and CRF1 receptor antagonists derive from C-3/C-5 modifications .

Comparison with Similar Compounds

Core Substitutions and Functional Groups

The pyrazinone skeleton is a common motif in microbial metabolites, but substituents at the C-5 position critically influence bioactivity. Key comparisons include:

Compound Source C-5 Substituent Bioactivity References
Sorazinone B Sorangium cellulosum Methyl Weak antimicrobial, non-cytotoxic
Nannozinone B Nannocystis pusilla Acetyl Antifungal (IC50: 2.44–16.9 μM)
Enhypyrazinone A Marine Enhygromyxa sp. Cinnamoyl Undisclosed
Phevalin Streptomyces spp. Unsubstituted Antibacterial (MRSA signaling)
  • Methyl vs. Acetyl Groups: this compound’s methyl group at C-5 contrasts with Nannozinone B’s acetyl group, which confers stronger antifungal activity . The methyl substitution may sterically hinder interactions with biological targets, explaining its weaker potency .
  • Non-DKP vs. DKP Scaffolds: Unlike Sorazinone A (a DKP), this compound’s pyrazinone core lacks the cyclic dipeptide structure, which is often associated with antimicrobial activity in compounds like pyrocoll .

Q & A

Q. How can researchers leverage systematic reviews to contextualize this compound findings within existing literature?

  • Answer : Use Cochrane methods:
  • Search multiple databases (PubMed, Embase, Scopus) with controlled vocabulary (MeSH terms).
  • Extract data into evidence tables, highlighting gaps (e.g., lack of in vivo toxicity data).
  • Engage methodologists to minimize bias in synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sorazinone B
Reactant of Route 2
Reactant of Route 2
Sorazinone B

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